5-Chloro-2-iodo-1H-indole: A Technical Guide to a Versatile Synthetic Building Block
5-Chloro-2-iodo-1H-indole: A Technical Guide to a Versatile Synthetic Building Block
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless natural products and synthetic drugs.[1][2] Among its halogenated derivatives, 5-Chloro-2-iodo-1H-indole has emerged as a particularly valuable building block for drug discovery and development. Its unique substitution pattern, featuring two different halogens at strategic positions, allows for selective and sequential functionalization, providing a powerful tool for constructing complex molecular architectures. This guide offers an in-depth analysis of the chemical properties, structure, synthesis, reactivity, and applications of 5-Chloro-2-iodo-1H-indole, tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties and Structure
5-Chloro-2-iodo-1H-indole is a solid organic compound characterized by an indole heterocyclic core. The structure features a chlorine atom substituted at the C5 position of the benzene ring and an iodine atom at the C2 position of the pyrrole ring. This arrangement is pivotal to its synthetic utility. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, enabling highly regioselective chemical transformations, particularly palladium-catalyzed cross-coupling reactions.
Physicochemical Data Summary
The fundamental properties of 5-Chloro-2-iodo-1H-indole are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 5-chloro-2-iodo-1H-indole | [3] |
| CAS Number | 1388032-50-5 | [3] |
| Molecular Formula | C₈H₅ClIN | [3] |
| Molecular Weight | 277.49 g/mol | [3] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically ≥97% | [3] |
Synthesis and Reactivity Profile
The synthetic value of 5-Chloro-2-iodo-1H-indole lies in its predictable and selective reactivity. Understanding its synthesis and subsequent chemical behavior is crucial for its effective application.
Regioselective Synthesis
The most common and direct route to 5-Chloro-2-iodo-1H-indole is the regioselective iodination of the readily available precursor, 5-chloro-1H-indole. The C2 position of the indole ring is inherently electron-rich and susceptible to electrophilic substitution. This allows for the direct introduction of iodine at this position while leaving the C5-chloro group untouched.
Experimental Protocol: Synthesis via Electrophilic Iodination
This protocol describes a representative method for the synthesis of 5-Chloro-2-iodo-1H-indole.
Objective: To synthesize 5-Chloro-2-iodo-1H-indole from 5-chloro-1H-indole via electrophilic iodination.
Materials:
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5-chloro-1H-indole
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N-Iodosuccinimide (NIS)
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Acetonitrile (CH₃CN), anhydrous
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Argon or Nitrogen gas supply
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Sodium thiosulfate (Na₂S₂O₃)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Ethyl acetate (EtOAc)
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Hexanes
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask with stir bar
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Schlenk line or balloon setup for inert atmosphere
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Separatory funnel
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Rotary evaporator
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Glass funnel and filter paper
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask, add 5-chloro-1H-indole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile.
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Inert Atmosphere: Purge the flask with argon or nitrogen for 5-10 minutes. Maintaining an inert atmosphere is good practice to prevent potential side reactions, although this reaction is often robust to air.
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Reagent Addition: While stirring the solution, add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at room temperature.
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Scientist's Note: NIS is a mild and effective electrophilic iodinating agent. Using a slight excess ensures complete consumption of the starting material. The reaction is typically exothermic and should be monitored.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
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Workup:
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Once the reaction is complete, quench it by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
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Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
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Scientist's Note: The bicarbonate wash removes succinimide byproduct and any acidic impurities. The brine wash helps to remove residual water from the organic phase.
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Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-Chloro-2-iodo-1H-indole.
Differential Reactivity: The Key to Utility
The primary advantage of this molecule is the differential reactivity of the C-I and C-Cl bonds. The C2-I bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C2 position, with the C5-Cl bond remaining intact for potential subsequent transformations. This hierarchical reactivity is a cornerstone of modern synthetic strategy.
Caption: Synthetic pathway to a complex bioactive core.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Chloro-2-iodo-1H-indole is essential. The compound is classified as harmful and an irritant.
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Hazards: Harmful if swallowed, in contact with skin, or if inhaled. [4]It causes skin and serious eye irritation and may cause respiratory irritation. [4]Prolonged or repeated exposure may cause damage to organs. * Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. [3]Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. [4]* Handling: Avoid generation of dust. Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4] This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
5-Chloro-2-iodo-1H-indole is a high-value synthetic intermediate whose utility is derived from the precise and differential reactivity of its two halogen substituents. It provides a reliable and strategic entry point for the synthesis of complex, functionalized indole derivatives. For researchers in drug discovery, this compound is not merely a starting material but a versatile tool that enables efficient SAR exploration and the construction of novel therapeutic candidates, particularly in the field of oncology. Its predictable reactivity and synthetic accessibility ensure its continued importance in medicinal chemistry.
References
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